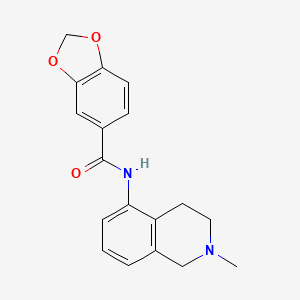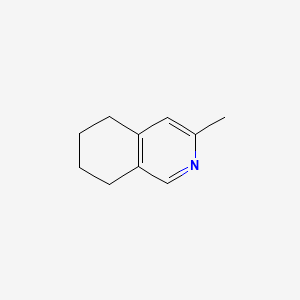
Isoquinoline, 5,6,7,8-tetrahydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 5,6,7,8-tetrahydro-3-methyl- is a heterocyclic aromatic organic compound with the molecular formula C10H13N It is a derivative of isoquinoline, characterized by the presence of a tetrahydro ring and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline, 5,6,7,8-tetrahydro-3-methyl- can be synthesized through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline . Another method involves the reduction of quinoline derivatives, where the tetrahydroisoquinoline ring is formed through hydrogenation .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by purification through fractional crystallization of the acid sulfate . This method exploits the basicity differences between isoquinoline and quinoline to achieve separation.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 5,6,7,8-tetrahydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline using reagents like selenium dioxide and hydrogen peroxide.
Reduction: The compound can be hydrogenated to form decahydroisoquinoline.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrogen gas for reduction. Acidic conditions are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include isoquinoline, decahydroisoquinoline, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Isoquinoline, 5,6,7,8-tetrahydro-3-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of isoquinoline, 5,6,7,8-tetrahydro-3-methyl- involves its interaction with various molecular targets and pathways. As a secondary amine, it can form salts with strong acids and undergo oxidation to form nitrones . These reactions are crucial for its biological activities, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Isoquinoline, 5,6,7,8-tetrahydro-3-methyl- can be compared with other similar compounds such as:
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids.
Quinoline: Known for its use in antimalarial drugs.
Tetrahydroisoquinoline: A derivative that shares similar chemical properties and is used in the synthesis of bioactive compounds.
The uniqueness of isoquinoline, 5,6,7,8-tetrahydro-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h6-7H,2-5H2,1H3 |
InChI Key |
MTUHWXIFEMXXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC2)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


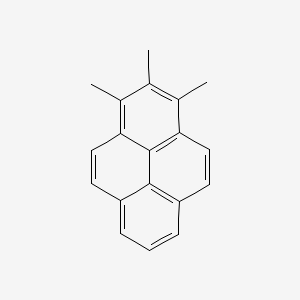
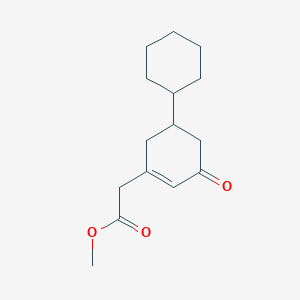


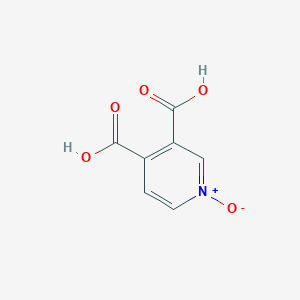

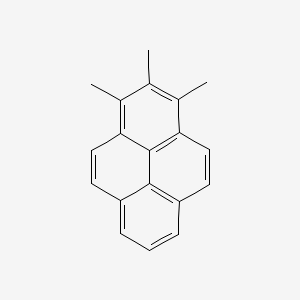
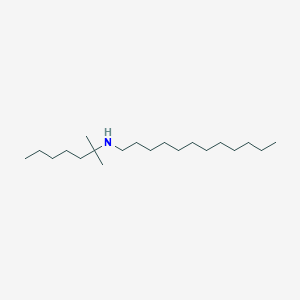
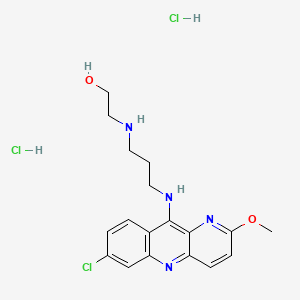

![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)

![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
